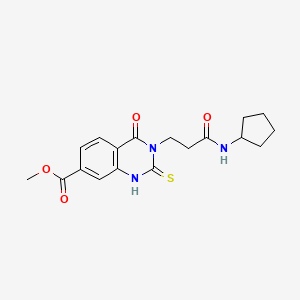

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a tetrahydroquinazoline core with a thioxo (C=S) group at position 2, an oxo (C=O) group at position 4, and a cyclopentylamino-substituted propyl chain at position 3.

Properties

IUPAC Name |

methyl 3-[3-(cyclopentylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-25-17(24)11-6-7-13-14(10-11)20-18(26)21(16(13)23)9-8-15(22)19-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXXTONUJIYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and cytotoxic effects supported by various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 282.37 g/mol

The structure includes a quinazoline core which is known for various pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. For instance, modifications at the carboxylic group have led to improved anti-inflammatory activities. One study demonstrated that a related compound showed an IC50 value of less than 12.5 μg/mL against oxidative burst activity in phagocytes, highlighting its potential in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (μg/mL) | Biological Activity |

|---|---|---|

| Compound A | <12.5 | Oxidative burst inhibition |

| Compound B | <3.1 | T-cell proliferation inhibition |

| Compound C | <3.7 | Neutrophil activity inhibition |

2. Antibacterial Activity

The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it was found that certain analogs exhibited MIC values lower than standard antibiotics like gatifloxacin, indicating strong antibacterial potential.

Table 2: Antibacterial Activity (MIC Values)

| Bacteria | Compound A (MIC mg/mL) | Gatifloxacin (MIC mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.020 |

| Escherichia coli | 0.011 | 0.015 |

| Enterobacter cloacae | 0.004 | 0.008 |

3. Cytotoxicity

Cytotoxicity studies conducted on human cell lines indicate that the compound exhibits low toxicity at therapeutic concentrations. For example, cell viability remained above 91% at concentrations up to 10 μM, suggesting a favorable safety profile for further development .

Table 3: Cytotoxicity Assessment

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | >91 |

| 1 | >91 |

| 10 | >91 |

Case Studies

A detailed investigation into the biological activities of similar compounds has provided insights into structure-activity relationships (SAR). For instance, compounds with specific substitutions on the quinazoline ring were shown to enhance both antibacterial and anti-inflammatory activities significantly .

One notable case involved a derivative exhibiting remarkable T-cell proliferation inhibition with an IC50 value comparable to established immunosuppressants like prednisolone . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Scientific Research Applications

The compound Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its applications, supported by relevant data tables and insights from verified sources.

Structure and Composition

- Molecular Formula : C_{17}H_{22}N_{2}O_{3}S

- Molecular Weight : 334.44 g/mol

- IUPAC Name : this compound

Physical Properties

The compound exhibits characteristics typical of tetrahydroquinazoline derivatives, including a thioxo group that may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinazoline derivatives as anticancer agents. The compound's structure allows it to interact with various biological pathways involved in cancer progression. For instance:

- Mechanism of Action : The thioxo group may facilitate the inhibition of specific enzymes involved in tumor growth.

- Case Study : A study demonstrated that similar compounds showed significant cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

Antimicrobial Properties

The unique structure of this compound also suggests potential antimicrobial activity. Compounds with similar frameworks have been shown to exhibit efficacy against various bacterial strains.

- Research Findings : In vitro tests indicated that related tetrahydroquinazoline derivatives possess broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes.

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with compounds similar to this compound.

- Mechanism : These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

- Case Study : Experimental models have shown reduced neurodegeneration in the presence of related compounds, indicating potential therapeutic applications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in cell lines | [Study on Tetrahydroquinazolines] |

| Antimicrobial | Efficacy against Gram-positive and Gram-negative bacteria | [Research on Antimicrobial Properties] |

| Neuroprotective | Reduction in oxidative stress in neuronal cells | [Neuroprotection Study] |

Comparison with Similar Compounds

Structural Analog 1: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (7-membered heterocycle with two nitrogen atoms) vs. tetrahydroquinazoline (6-membered bicyclic system with two nitrogen atoms).

- Functional Groups: 1l: Nitrophenyl (electron-withdrawing), cyano (polar), phenethyl (hydrophobic), and carboxylate esters. Target: Cyclopentylamino (lipophilic), thioxo (polarizable), and methyl carboxylate.

- Physical Properties: 1l: Melting point = 243–245°C; Molecular weight = 583.6 g/mol; Yield = 51% .

- Synthesis: 1l synthesized via one-pot two-step reaction, suggesting efficient methodology. Target compound likely requires multi-step synthesis due to cyclopentylamino incorporation .

Structural Analog 2: Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Core Structure : Thiazolo[3,2-a]pyrimidine (sulfur-containing 6/5 bicyclic system) vs. tetrahydroquinazoline.

- Functional Groups: Thiazolo compound: Trimethoxybenzylidene (aromatic, electron-donating), oxo, and ethyl carboxylate. Target: Thioxo, cyclopentylamino, and methyl carboxylate.

- Crystallographic Data: Thiazolo compound: Monoclinic P21/n space group; a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å; β = 94.465°; Z = 4 . Target: Likely distinct packing due to cyclopentylamino’s steric bulk vs. planar trimethoxybenzylidene.

- Intermolecular Interactions: Thiazolo compound exhibits C–H···O and π-π stacking; target compound may prioritize hydrogen bonding via cyclopentylamino N–H and thioxo S .

Structural Analog 3: Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d)

- Core Structure : Similar to 1l but with benzyl substitution.

- Functional Groups: Benzyl (hydrophobic) vs. cyclopentylamino (conformationally flexible).

- Spectral Data: 2d: ¹H NMR (CDCl₃): δ 8.31 (d, J = 8.4 Hz, 2H, Ar–H), 5.21 (s, 1H, NH), 4.34–4.28 (m, 4H, OCH₂CH₃) . Target: Expected upfield shifts for cyclopentylamino protons (δ 1.5–2.5 ppm) and distinct carboxylate ester signals.

Key Comparative Data Tables

Table 1: Physical and Structural Properties

Table 2: Functional Group Impact on Properties

| Group | Target Compound | 1l / 2d | Thiazolo Compound |

|---|---|---|---|

| Electron-Withdrawing | Thioxo (C=S) | Nitrophenyl, Cyano | Trimethoxybenzylidene |

| Lipophilic | Cyclopentylamino | Phenethyl, Benzyl | Phenyl, Ethyl Carboxylate |

| Hydrogen Bonding | N–H (cyclopentylamino), C=O | O–H (carboxylate ester) | C–H···O, π-π Stacking |

Research Findings and Implications

- Synthesis Efficiency: Imidazo[1,2-a]pyridine derivatives (1l, 2d) achieve moderate yields (51–55%) via one-pot reactions, suggesting the target compound may benefit from similar streamlined approaches if compatible with cyclopentylamino stability .

- Crystallography: The thiazolo compound’s monoclinic packing highlights the role of planar substituents in dense crystal lattices. The target’s cyclopentyl group may reduce crystallinity, complicating X-ray analysis without advanced software (e.g., SHELXL, ORTEP-3) .

- Electronic Effects: Nitrophenyl and cyano groups in 1l/2d enhance electrophilicity, whereas the target’s cyclopentylamino group may increase nucleophilicity at the quinazoline core .

Q & A

Q. What are the foundational synthetic routes for this quinazoline derivative, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Reacting a substituted quinazoline precursor (e.g., 2-thioxo-tetrahydroquinazoline) with cyclopentylamine derivatives under controlled pH and temperature.

- Functionalization : Introducing the methyl carboxylate group via esterification or nucleophilic substitution.

- Cyclization : Ensuring proper ring closure using catalysts like pyridine or DMF, as seen in analogous compounds . Critical conditions include maintaining anhydrous environments, precise stoichiometry, and reflux temperatures (e.g., 100°C for 12–24 hours) to avoid side reactions .

Q. How is structural characterization performed for this compound?

Key methods include:

- X-ray crystallography : Resolving the crystal lattice parameters (space group, unit cell dimensions) to confirm stereochemistry, as demonstrated for similar quinazoline derivatives .

- NMR spectroscopy : Assigning peaks for the cyclopentylamino, thioxo, and carboxylate moieties (e.g., δ 1.5–2.0 ppm for cyclopentyl protons, δ 170–175 ppm for carbonyl carbons in NMR) .

- Mass spectrometry : Validating molecular weight and fragmentation patterns using high-resolution ESI-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

Q. How do structural modifications (e.g., thioxo vs. oxo groups) impact biological activity?

- Thioxo groups : Enhance electrophilicity and binding to cysteine residues in enzyme active sites, as observed in sEH (soluble epoxide hydrolase) inhibitors .

- Cyclopentylamino side chains : Improve lipophilicity and membrane permeability, critical for cellular uptake in cytotoxicity assays . Comparative studies using analogues with oxo substitutions show reduced inhibitory potency (e.g., IC values increasing from 0.5 µM to >10 µM) .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Dynamic vs. static structures : NMR may detect conformational flexibility (e.g., rotational isomers of the cyclopentyl group), while X-ray provides a "snapshot" of the most stable conformation .

- Density functional theory (DFT) : Computational modeling reconciles discrepancies by simulating NMR chemical shifts or optimizing crystal packing .

Methodological Guidance for Experimental Design

Q. What controls are essential in biological assays targeting quinazoline derivatives?

- Positive controls : Use established inhibitors (e.g., AUDA for sEH assays) to validate assay sensitivity .

- Solvent controls : Account for DMSO effects on protein stability at concentrations >0.1%.

- Structure-activity controls : Test analogues lacking the thioxo or cyclopentylamino groups to isolate pharmacophoric contributions .

Q. How can researchers mitigate decomposition during long-term storage?

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group.

- Stability assays : Monitor degradation via HPLC at regular intervals; degradation products often include carboxylic acid derivatives (detectable at λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.